![molecular formula C23H22FN3O4S2 B2524080 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-21-0](/img/structure/B2524080.png)

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

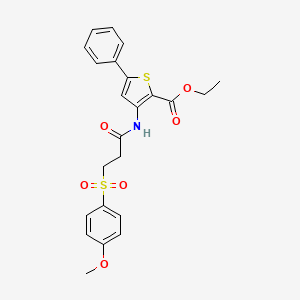

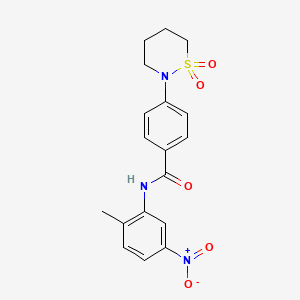

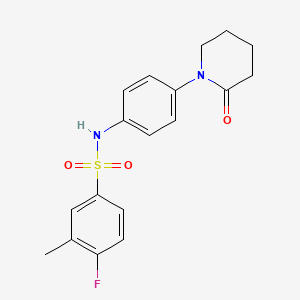

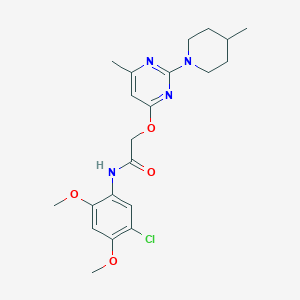

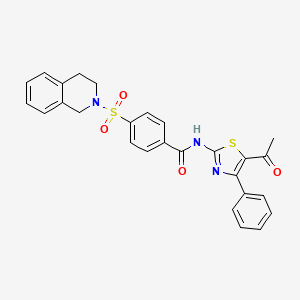

The compound , N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, is a derivative of sulfonamide, which is a functional group commonly found in various pharmaceutical agents. Sulfonamides are known for their diverse biological activities, including anti-inflammatory properties. The compound features a pyrazole ring, a common motif in medicinal chemistry due to its mimicry of the adenine portion of ATP, making it a potential candidate for kinase inhibition and other ATP-competitive processes.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported in the literature. For instance, a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated for anti-inflammatory activity . These compounds were synthesized in a multi-step process, which likely involves the formation of the pyrazole ring followed by sulfonamide linkage. The synthesis of the specific compound would similarly involve strategic functionalization of the phenyl rings and the construction of the pyrazole core, followed by the introduction of the sulfonamide groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, showing that even small changes in the structure can lead to significant differences in molecular conformation and intermolecular interactions . The presence of a fluorine atom on the benzenesulfonyl group in the compound of interest would likely affect its electronic properties and could influence its binding affinity to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of N-diazen-1-ium-1,2-diolate derivatives of related compounds has been attempted, although the reaction yielded N-nitroso derivatives instead . This indicates that the chemical reactivity of these compounds can be complex and may require careful optimization to achieve the desired transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a trifluoromethyl group has been shown to enhance the anti-inflammatory activity of certain pyrazole derivatives . The electronic properties of the sulfonamide group, such as its ability to engage in hydrogen bonding, can also affect the solubility and stability of the compound. The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound, was characterized by various spectroscopic techniques, indicating the importance of thorough characterization in understanding these properties .

Applications De Recherche Scientifique

Synthesis and Bioactivity Studies

Research has been conducted on the synthesis of new sulfonamide compounds, including those structurally related to N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, demonstrating their potential in cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) isoforms. These compounds show promising activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Chemical Synthesis and Characterization

Research on sulfonylcarbamimidic azides derived from sulfonyl chlorides presents a foundational approach to synthesizing compounds with complex sulfonamide structures. These processes involve transformations leading to various novel compounds, highlighting the versatility of sulfonamide chemistry in creating bioactive molecules (PeetNorton et al., 1987).

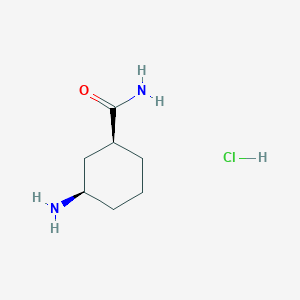

Enantioselective Synthesis

Studies have shown that using cinchona alkaloid-catalyzed reactions, compounds similar to the specified sulfonamide can undergo enantioselective monofluoromethylation, leading to the production of compounds with potential pharmacological activities. This demonstrates the role of chiral synthesis in developing new drugs (Mizuta et al., 2007).

Theoretical Studies on Molecular Structure

Theoretical studies have also been conducted to understand the molecular structure and gas-phase acidity of sulfonamides, providing insights into their chemical behavior and interaction potentials. Such studies are essential for drug design and development, offering a deeper understanding of how structural variations influence biological activity (Remko, 2003).

Antimicrobial Applications

A series of sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. This research suggests the potential use of such compounds in treating various bacterial and fungal infections, indicating the broad applicability of sulfonamide chemistry in developing new antimicrobials (Alsaedi et al., 2019).

Propriétés

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIULNHZMTUQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)